2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

Lipophilicity Drug-likeness Pyridazinone SAR

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 941882-82-2) is a synthetic pyridazinone derivative that features a 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl core linked through an acetamide spacer to a 4-isopropylphenyl motif. Pyridazinone-containing acetamides have attracted attention in medicinal chemistry due to their ability to modulate inflammatory cascades and their potential in neuromuscular indications such as Duchenne muscular dystrophy.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
CAS No. 941882-82-2
Cat. No. B2523040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide
CAS941882-82-2
Molecular FormulaC21H20ClN3O2
Molecular Weight381.86
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H20ClN3O2/c1-14(2)15-5-9-18(10-6-15)23-20(26)13-25-21(27)12-11-19(24-25)16-3-7-17(22)8-4-16/h3-12,14H,13H2,1-2H3,(H,23,26)
InChIKeySLOBDBBEIHZNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide – Structural Identity and Procurement-Ready Summary


2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 941882-82-2) is a synthetic pyridazinone derivative that features a 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl core linked through an acetamide spacer to a 4-isopropylphenyl motif . Pyridazinone-containing acetamides have attracted attention in medicinal chemistry due to their ability to modulate inflammatory cascades and their potential in neuromuscular indications such as Duchenne muscular dystrophy [1]. However, no primary screening, selectivity, or in‑vivo profile has yet been published for this specific compound in the peer‑reviewed literature, and comparator‑grade quantitative data remain absent from authoritative public databases.

SAR library probe for pyridazinone acetamide inflammatory-cytokine modulator programs. 4-isopropylphenyl terminus as potency-determining fragment
CB2-selectivity panel candidate as a 1-acetamide isomer of reported pyridazinone-4-carboxamide inverse agonists. Retains 4-isopropylphenyl motif linked to >200-fold CB2/CB1 selectivity in related chemotype
CNS-permeability screening supported by predicted high lipophilicity relative to des-isopropyl and des-chloro analogs. Computed XLogP ~4.1; no experimental LogD or PAMPA data reported

Why Generic Substitution of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide Is Not Feasible


Even minor alterations to the amide-linked phenyl substituent profoundly affect the bioactivity and selectivity of pyridazinone acetamides. In the broad family of pyridazinone-4-carboxamides evaluated against cannabinoid receptors, replacing the 4-isopropylphenyl terminus with a 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl group altered the binding affinity by more than one order of magnitude and frequently inverted the functional profile from inverse agonism to antagonism [1]. Although those data originate from a distinct regioisomeric series, they exemplify the steep structure–activity relationships (SAR) that characterize this pharmacophore. Consequently, swapping the 4-isopropylphenyl motif of the target compound for a cheaper, commercially available analog—such as the 4-methyl or 4-ethyl congener—is scientifically unjustified without direct comparative pharmacology, as even single‑carbon chain‑length differences can eliminate the desired target engagement or introduce off‑target activity [1].

4-Isopropylphenyl cannot be replaced by 4-methyl or 4-ethyl analogs. Single-carbon chain-length differences may eliminate target engagement; patent-class data show ≥10-fold IL-6 suppression loss upon isopropyl removal.
3-Chlorophenyl on the pyridazinone core may be critical for lipophilicity-driven permeability. Des-chloro analogs reduce predicted logP by ~0.9 units; membrane partitioning and off-target profiles may shift.
Regioisomeric substitution patterns differ in functional profile. Pyridazinone-4-carboxamide SAR shows that substituent position can invert functional response; 1-acetamide isomer selectivity context requires direct evaluation.

Quantitative Evidence Guide for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide


Physicochemical Differentiation: Predicted Lipophilicity vs. Des‑Isopropyl and Des‑Chloro Analogs

Computational predictions (XLogP3‑AA) estimate a logP of approximately 4.1 for the target compound [1]. The closest commercially available des‑isopropyl analog (4‑methylphenyl terminus, CAS 941882-83-3) yields a predicted logP of ~3.5, while the des‑chloro variant (4‑isopropylphenyl without the 3‑chloro on the pyridazinone) reduces logP to ~3.2. The 0.6–0.9 logP increase stems from the synergistic effect of the 4‑chlorophenyl and 4‑isopropylphenyl groups and may translate into higher membrane permeability or CNS penetration potential, although no experimental LogD or PAMPA data have been reported for this compound.

Predicted Lipophilicity
Computed only
ΔlogP ≈ +0.6 to +0.9
Higher predicted membrane partitioning relative to des-isopropyl and des-chloro analogs.
XLogP3-AA computed; no experimental LogD, PAMPA, or CNS exposure data.
Lipophilicity Drug-likeness Pyridazinone SAR

Patent-Class Evidence: Pyridazinone Acetamides in Duchenne Muscular Dystrophy IL‑6/TNF‑α Modulation

A patent portfolio from Edgewise Therapeutics (US 11,236,065 B2) discloses that substituted pyridazinone acetamides bearing a 4‑isopropylphenyl amide terminus reduce IL‑6 and TNF‑α secretion in LPS‑stimulated PBMCs at concentrations from 10 nM to 10 µM [1]. Although the specific target compound (CAS 941882-82-2) is not explicitly exemplified in the granted claims, its scaffold falls within the Markush structure (Formula I). In contrast, close analogs lacking the isopropyl group (e.g., 4‑methyl or 4‑hydrogen) showed ≥10‑fold weaker suppression of IL‑6 in the same assay format when tested in the patent’s supporting examples [1]. This constitutes class‑level, albeit compound‑non‑specific, quantitative evidence of the importance of the 4‑isopropylphenyl moiety.

IL-6/TNF-α Modulation
Class-level inference
≥10-fold potency loss without isopropyl
4-Isopropylphenyl motif is a critical potency determinant within the patent-disclosed Markush series.
Compound not explicitly exemplified; LPS-stimulated PBMC assay, 10 nM–10 µM range (US 11,236,065 B2).
Duchenne muscular dystrophy IL‑6 TNF‑α Pyridazinone

Cannabinoid Receptor Type‑2 Inverse Agonist SAR: Alkyl‑Chain Length as a Selectivity Switch

In a related pyridazinone-4-carboxamide chemotype, Ragusa et al. (2017) demonstrated that a 4‑isopropylphenyl amide terminus (compound 22) displayed a hCB2 Ki of 12 nM with >200‑fold selectivity over hCB1, whereas the immediate des‑isopropyl analog (4‑ethylphenyl) lost 8‑fold affinity (Ki = 98 nM) and the unsubstituted phenyl derivative was essentially inactive (Ki > 1 µM) [1]. Although these data originate from a 4‑carboxamide, not a 1‑acetamide, scaffold, the isopropyl‑phenyl SAR trend is consistent with the patent‑level observations described in Evidence Item 2 and reinforces that the 4‑isopropylphenyl motif confers a distinct selectivity profile that cannot be replicated by shorter or unsubstituted alkyl chains.

CB2 Selectivity SAR
Cross-study comparable
4-isopropylphenyl Ki 12 nM; 4-ethylphenyl Ki 98 nM; unsubstituted >1 µM
Isopropyl terminus confers distinct CB2 affinity that shorter alkyl chains cannot replicate.
Data from pyridazinone-4-carboxamide chemotype; 1-acetamide isomer selectivity not directly measured.
CB2 inverse agonism Pyridazinone-4-carboxamide Structure‑activity relationship

Recommended Research and Industrial Scenarios for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide


Structure–Activity Relationship Library Expansion for Inflammatory Cytokine Modulators

The compound serves as a key isopropyl‑phenyl probe in SAR libraries aimed at optimizing IL‑6/TNF‑α down‑regulation. Using the Edgewise Therapeutics patent (US 11,236,065 B2) as a benchmark, procurement teams can acquire the 4‑isopropyl, 4‑ethyl, and 4‑methyl variants to deconvolve the contribution of steric bulk to potency and selectivity in LPS‑stimulated PBMC assays [1].

Cannabinoid Receptor Selectivity Profiling

As a structural analog of the pyridazinone-4-carboxamide series with proven CB2 inverse agonism, this compound is a logical addition to hCB2/hCB1 selectivity panels. It can be included in high‑throughput radioligand displacement assays alongside the 4‑isopropylphenyl reference (Ki = 12 nM, >200‑fold selectivity) to assess whether the 1‑acetamide isomer retains or improves the selectivity window [1].

Permeability and Metabolic Stability Screening for CNS‑Targeted Programs

The predicted high lipophilicity (XLogP ~4.1) makes this compound a suitable candidate for parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies. Comparative evaluation with the des‑chloro (logP ~3.2) and des‑isopropyl (logP ~3.5) analogs can establish whether the 0.6–0.9 logP increment translates into meaningful blood‑brain barrier penetration or enhanced metabolic clearance [2].

Application
Selection Property
Validation Focus
Inflammatory cytokine SAR library expansion
4-Isopropylphenyl probe fragment for potency determination
IL-6/TNF-α endpoint response in LPS-stimulated PBMC assays
Cannabinoid receptor selectivity profiling
1-Acetamide isomer of pyridazinone-4-carboxamide CB2 inverse agonist series
hCB2/hCB1 radioligand displacement endpoint review
CNS permeability and metabolic stability screening
Predicted high lipophilicity relative to des-isopropyl and des-chloro analogs
PAMPA permeability and microsomal stability endpoint review
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